3-fluoro-N-methylpyrrolidine-3-carboxamidehydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride typically involves the reaction of 3-fluoropyrrolidine with N-methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Chemical Reactions Analysis
3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride can be compared with other similar compounds, such as:
- 3-chloro-N-methylpyrrolidine-3-carboxamide hydrochloride
- 3-bromo-N-methylpyrrolidine-3-carboxamide hydrochloride
- 3-iodo-N-methylpyrrolidine-3-carboxamide hydrochloride
These compounds share similar structures but differ in their halogen substituents, which can lead to variations in their chemical properties and reactivity. The presence of a fluorine atom in 3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride imparts unique characteristics, such as increased stability and specific interactions with biological targets.
Properties
Molecular Formula |
C6H12ClFN2O |
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Molecular Weight |
182.62 g/mol |
IUPAC Name |
3-fluoro-N-methylpyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H11FN2O.ClH/c1-8-5(10)6(7)2-3-9-4-6;/h9H,2-4H2,1H3,(H,8,10);1H |
InChI Key |
KCJNJNSOHDPMRB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1(CCNC1)F.Cl |
Origin of Product |
United States |
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